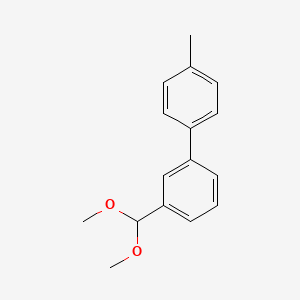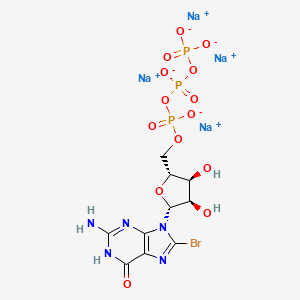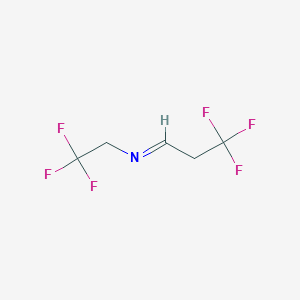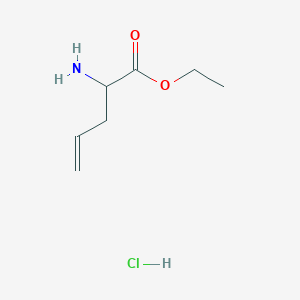
1-Formyl-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a formyl group attached to the indole ring of tryptophan. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Formyl-DL-tryptophan can be synthesized through several methods. One common approach involves the formylation of tryptophan using formic acid and a suitable catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the indole ring structure. Another method involves the use of formylating agents such as formyl chloride or formamide in the presence of a base.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions: 1-Formyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Formyl-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential as a drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Formyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to be metabolized by enzymes such as indoleamine-2,3-dioxygenase (IDO1), leading to the formation of N-formyl-kynurenine. This metabolic pathway plays a critical role in immune regulation and has implications in various diseases, including cancer and neurological disorders. The compound’s effects are mediated through its interaction with receptors and signaling pathways involved in immune modulation and cellular metabolism.
Comparison with Similar Compounds
1-Formyl-DL-tryptophan can be compared with other tryptophan derivatives, such as:
N-Formyl-L-kynurenine: Another metabolite of tryptophan with similar biological activities.
1-Methyl-DL-tryptophan: A known inhibitor of IDO1 with distinct pharmacological properties.
Indole-3-acetic acid: A plant hormone derived from tryptophan with different biological functions.
The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to other tryptophan derivatives.
Properties
IUPAC Name |
2-amino-3-(1-formylindol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDZOGZZBVSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)


![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)






![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)


